Cycloshizukaol A: A Technical Guide to its Discovery, Natural Source, and Biological Activity
Cycloshizukaol A: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a unique symmetrical cyclic lindenane sesquiterpenoid dimer, has garnered interest within the scientific community due to its notable biological activities. First isolated from the roots of Chloranthus species, this natural product has demonstrated potent inhibitory effects on cell adhesion, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed experimental protocols for the isolation and characterization of Cycloshizukaol A. Furthermore, it delves into its biological activities, including quantitative data and a proposed mechanism of action involving key signaling pathways.
Discovery and Natural Source
Cycloshizukaol A was first discovered as a naturally occurring compound isolated from the roots of Chloranthus japonicus Sieb. (Chloranthaceae)[1]. It is a member of the lindenane class of sesquiterpenoid dimers, which are characteristic chemical constituents of the genus Chloranthus[2][3][4][5]. The compound is described as a symmetrical cyclic lindenane dimer with C2 symmetry.
Table 1: Chemical and Physical Properties of Cycloshizukaol A
| Property | Value |
| Molecular Formula | C₃₂H₃₆O₈ |
| Molecular Weight | 548.6 g/mol |
| CAS Number | 150033-85-5 |
| Chemical Class | Lindenane Sesquiterpenoid Dimer |
| Natural Source | Roots of Chloranthus japonicus Sieb. |
Experimental Protocols
Isolation of Cycloshizukaol A
The following protocol is a representative method for the isolation of Cycloshizukaol A from its natural source, based on established procedures for lindenane sesquiterpenoid dimers from Chloranthus species.
Methodology:
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Plant Material and Extraction: Dried and powdered roots of Chloranthus japonicus are extracted exhaustively with methanol (MeOH) at room temperature.
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Concentration and Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc).
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Chromatographic Separation: The EtOAc-soluble fraction, which contains the sesquiterpenoid dimers, is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient of increasing polarity, such as n-hexane-EtOAc.
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Purification: Fractions containing Cycloshizukaol A, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography, which may include silica gel and Sephadex LH-20 columns.
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Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Cycloshizukaol A.
Structure Elucidation
The structure of Cycloshizukaol A was determined through a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. The symmetrical nature of Cycloshizukaol A simplifies the NMR spectra to some extent.
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X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute configuration of the molecule.
Table 2: Key Spectroscopic Data for Cycloshizukaol A (Representative)
| Technique | Observed Data |
| HR-ESI-MS | [M+Na]⁺ peak corresponding to the molecular formula C₃₂H₃₆O₈Na |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and methine protons consistent with a lindenane dimer structure. |
| ¹³C NMR (CDCl₃) | Signals for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the sesquiterpenoid dimer skeleton. |
Biological Activity and Mechanism of Action
Cycloshizukaol A has been shown to be a potent inhibitor of cell adhesion. Specifically, it inhibits the phorbol (B1677699) 12-myristate-13-acetate (PMA)-induced homotypic aggregation of human promyelocytic leukemia (HL-60) cells.
Table 3: In Vitro Biological Activity of Cycloshizukaol A
| Assay | Cell Line | Activity | Quantitative Data |
| Cell Aggregation Inhibition | HL-60 | Inhibition of PMA-induced homotypic aggregation | MIC = 0.9 µM |
| Cell Adhesion Molecule Expression | HL-60 | Inhibition of ICAM-1 expression | Dose-dependent |
Proposed Mechanism of Action: Inhibition of Cell Adhesion via NF-κB Pathway
The inhibitory effect of Cycloshizukaol A on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of various genes involved in inflammation and cell adhesion, including ICAM-1.
PMA, the inducer used in the cell aggregation assay, is a potent activator of Protein Kinase C (PKC). PKC activation can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of target genes like ICAM-1. Increased expression of ICAM-1 on the cell surface promotes cell-cell adhesion.
It is hypothesized that Cycloshizukaol A interferes with this pathway, thereby downregulating ICAM-1 expression and inhibiting cell adhesion.
Conclusion and Future Perspectives
Cycloshizukaol A represents an intriguing natural product with well-defined anti-cell adhesion properties. Its unique dimeric sesquiterpenoid structure and potent biological activity make it a valuable subject for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on elucidating the precise molecular target of Cycloshizukaol A within the NF-κB signaling pathway and potentially the MAPK pathway. Structure-activity relationship (SAR) studies on synthetic analogues could lead to the development of even more potent and selective inhibitors of cell adhesion, with potential therapeutic applications in inflammatory diseases and cancer metastasis. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of Cycloshizukaol A and related compounds.
References
- 1. Dimeric sesquiterpenoids isolated from Chloranthus japonicus inhibited the expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
